Cas no 484-89-9 (2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-)
484-89-9 structure
Product Name:2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-
Numero CAS:484-89-9
MF:C8H8O4
MW:168.146722793579
CID:331211
PubChem ID:119035
Update Time:2025-04-19
2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-
- 3-hydroxy-2-methoxy-5-methylcyclohexa-2,5-diene-1,4-dione
- FUMIGATIN
- 3-Hydroxy-2-methoxy-5-methyl-1,4-benzoquinone
- 3-Hydroxy-2-methoxy-5-methyl-2,5-cyclohexadiene-1,4-dione
- UNII-D4Y1CD8EH8
- 6-hydroxy-5-methoxy-p-toluquinone
- D4Y1CD8EH8
- Q27276098
- SCHEMBL1915628
- 3-demethylubiquinone 0
- DTXSID10197516
- 3-hydroxy-2-methoxy-5-methyl-p-benzoquinone
- 484-89-9
- 3-HYDROXY-4-METHOXY-2,5-TOLUQUINONE
- 2,5-Cyclohexadiene-1,4-dione, 3-hydroxy-2-methoxy-5-methyl-
- FUMIGATIN [MI]
- CHEBI:146171
-
- Inchi: 1S/C8H8O4/c1-4-3-5(9)8(12-2)7(11)6(4)10/h3,11H,1-2H3
- Chiave InChI: GSNBWTFAGXSQCO-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(C=C(C)C(C=1O)=O)=O
Proprietà calcolate
- Massa esatta: 168.04224
- Massa monoisotopica: 168.04225873g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 1
- Complessità: 309
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 8
- XLogP3: niente
- Superficie polare topologica: 63.6Ų
Proprietà sperimentali
- Densità: 1.1816 (rough estimate)
- Punto di fusione: 116°
- Punto di ebollizione: 217.07°C (rough estimate)
- Indice di rifrazione: 1.4611 (estimate)
- PSA: 63.6
2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl- Letteratura correlata
-
1. 122. Derivatives of 1 : 2 : 3 : 4-tetrahydroxybenzene. Part VII. The synthesis of fumigatinWilson Baker,H. Raistrick J. Chem. Soc. 1941 670
-
2. Isolation and structure of a new 1-decalone derivative, rapiculine, from Ramichloridium apiculatumKoohei Nozawa,Shoichi Nakajima,Shun-ichi Udagawa,Ken-ichi Kawai J. Chem. Soc. Perkin Trans. 1 1991 537
-
3. 329. New synthesis of fumigatin, spinulosin monomethyl ethers, and aurantiogliocladinT. R. Seshadri,G. B. Venkatasubramanian J. Chem. Soc. 1959 1660
-
W. K. Anslow,J. N. Ashley,H. Raistrick J. Chem. Soc. 1938 439
-
5. The electron spin resonance spectra of semiquinones obtained from some naturally occurring methoxybenzoquinonesDolores M. Holton,David Murphy J. Chem. Soc. Perkin Trans. 2 1980 1757
484-89-9 (2,5-Cyclohexadiene-1,4-dione,3-hydroxy-2-methoxy-5-methyl-) Prodotti correlati
- 303-98-0(coenzyme Q10)
- 58186-27-9(Idebenone)
- 24663-35-2(Coenzyme Q11)
- 303-95-7(Coenzyme Q7)
- 303-97-9(Coenzyme Q9)
- 4370-62-1(2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E)-3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraen-1-yl]-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti